6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole
Overview
Description
6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features a fused ring system combining an imidazole and a thiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole typically involves the reaction of 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the use of microwave-assisted synthesis, which offers the advantages of shorter reaction times and higher yields . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups.
Scientific Research Applications
6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as an antimicrobial, antifungal, and anticancer agent
Biological Studies: The compound is used in studies to understand its mechanism of action and its interactions with biological targets such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets in biological systems. It can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The compound may also interfere with cellular processes such as DNA replication or protein synthesis, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Levamisole: An anthelmintic drug with a similar imidazo[2,1-b]thiazole core.
Imidazo[2,1-b][1,3,4]thiadiazoles: Compounds with a similar fused ring system but containing a thiadiazole ring instead of a thiazole ring.
Isoxazole-containing Imidazo[2,1-b][1,3]thiazoles: These compounds have an additional isoxazole ring and are studied for their anticancer properties.
Uniqueness
6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole is unique due to its specific substitution pattern and the presence of a methylphenyl group, which can influence its biological activity and chemical reactivity. Its distinct structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-9-2-4-10(5-3-9)11-8-14-6-7-15-12(14)13-11/h2-5,8H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXNHSYDHUBQMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3CCSC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30318584 | |
Record name | 6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30318584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82588-40-7 | |
Record name | NSC332745 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332745 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30318584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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